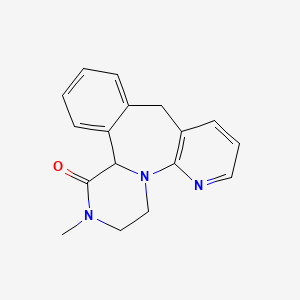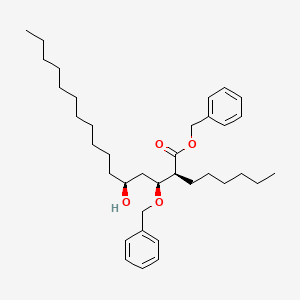
5-Acetoxymethyl-2-furaldehyde-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetoxymethyl-2-furaldehyde-13C6 is a biochemical used for proteomics research . It is a volatile flavor compound present in berrycactus . It is also a potential sweet modulator compound present in traditional balsamic vinegar of Modena . It can be used for the reduction of off-taste of vinegar .
Molecular Structure Analysis
The molecular formula of 5-Acetoxymethyl-2-furaldehyde-13C6 is C2(13C)6H8O4 . Its molecular weight is 174.10 .Chemical Reactions Analysis
5-Acetoxymethyl-2-furaldehyde-13C6 can be used for the reduction of off-taste of vinegar . More detailed information about its chemical reactions was not found in the available resources.科学的研究の応用
Biomass Conversion and Chemical Synthesis
One of the primary applications of furanic compounds, akin to 5-Acetoxymethyl-2-furaldehyde-13C6, is in the conversion of biomass into valuable chemicals. Furanic derivatives like 5-hydroxymethylfurfural (HMF) and furfural are produced from lignocellulosic biomass, serving as platform chemicals for generating a wide range of monomers, polymers, and fuels. This transformation underscores the potential of furanic compounds in replacing non-renewable hydrocarbon sources, thereby supporting sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
The research on biphasic dehydration of sugars to produce furanic derivatives like HMF and furfural highlights the importance of solvent selection in enhancing process productivity and minimizing undesired side reactions. The application of green chemistry principles in selecting environmentally benign solvents is critical for optimizing these reactions, which is relevant to the broader application of furanic compounds in sustainable chemical synthesis (Esteban, Vorholt, & Leitner, 2020).
Catalytic Processes
Catalytic transformations of biomass-derived furfurals into cyclopentanones and their derivatives are explored as a pathway to obtain a spectrum of commercial compounds from renewable resources. This research area emphasizes the role of furanic compounds in facilitating the production of petrochemical alternatives through innovative catalytic methods, highlighting the adaptability and utility of furanic derivatives in chemical synthesis (Dutta & Bhat, 2021).
Biocatalytic Valorization
The instability of furanic compounds like furfural and HMF presents challenges in synthetic modifications, which biocatalysis can address through high selectivity and mild reaction conditions. Biocatalytic approaches to valorizing furans suggest a promising avenue for environmentally friendly and efficient transformations of these compounds into valuable products (Domínguez de María & Guajardo, 2017).
Material Science Applications
Furanic compounds are also pivotal in material science, where they serve as key ingredients in producing adhesives, coatings, and other functional materials. The exploration of HMF and its derivatives in adhesive systems, for instance, demonstrates the potential of furanic compounds in replacing fossil-based chemicals in industrial applications, contributing to the development of sustainable material solutions (Thoma et al., 2020).
Safety and Hazards
5-Acetoxymethyl-2-furaldehyde-13C6 can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, medical attention should be sought . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention .
特性
IUPAC Name |
[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVITTVTXPZTSE-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetoxymethyl-2-furaldehyde-13C6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)








